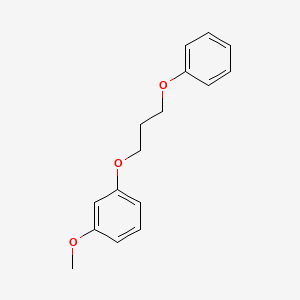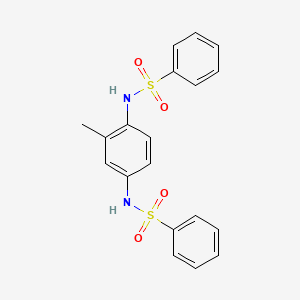![molecular formula C18H18N2O2S2 B5111732 ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Wirkmechanismus
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is a reversible inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling that promotes cell proliferation and survival. Inhibition of BTK by ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate blocks this pathway, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to have other biochemical and physiological effects. In preclinical studies, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders. ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is its specificity for BTK, which reduces the potential for off-target effects. ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has also been shown to have good oral bioavailability and pharmacokinetics, which makes it an attractive candidate for clinical development. However, one limitation of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 monoclonal antibodies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, there is ongoing research into the development of next-generation BTK inhibitors that may have improved efficacy and safety profiles.
Synthesemethoden
The synthesis of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate involves several steps, including the preparation of the starting material, the thienopyrimidine intermediate, and the final product. The starting material, 2-bromoethyl ethyl carbonate, is reacted with 6-phenylthieno[2,3-d]pyrimidine-4-amine to form the thienopyrimidine intermediate. The intermediate is then reacted with 2-mercapto-1-butanol to yield the final product, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to inhibit BTK and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. In clinical trials, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has demonstrated promising activity in patients with relapsed/refractory CLL, MCL, and DLBCL.
Eigenschaften
IUPAC Name |
ethyl 2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-14(18(21)22-4-2)23-16-13-10-15(12-8-6-5-7-9-12)24-17(13)20-11-19-16/h5-11,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMRCYJPHDCJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)

![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)